

Comprehensive Spectroscopic Characterization of Isopropyl 4-fluorophenylacetate

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Compound of Interest

Compound Name: *Isopropyl 4-fluorophenylacetate*

Cat. No.: *B8603573*

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Executive Summary

Isopropyl 4-fluorophenylacetate (CAS: N/A for specific isomer, generic derivatives ~405-50-5 parent acid) is a critical intermediate in the synthesis of fluorinated pharmaceutical actives. Its structural integrity relies on the precise installation of the isopropyl ester moiety and the retention of the para-fluorine substituent.

This guide provides a rigorous, self-validating framework for confirming the identity and purity of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Unlike generic spectral lists, this document focuses on the causality of spectral features—explaining why signals appear where they do—to empower researchers to troubleshoot synthetic anomalies (e.g., hydrolysis, transesterification, or defluorination) in real-time.

Molecular Architecture & Theoretical Prediction

Before analyzing data, we must establish the "Spectral Truth" based on the molecule's connectivity: 4-F-Ph-CH₂-COO-CH(CH₃)₂.

- The Fluorine Effect: The highly electronegative fluorine atom () exerts a strong inductive effect (-I) and a resonance effect (+R). In NMR, this results in significant spin-spin coupling (and

), transforming simple singlets/doublets into complex multiplets.

- The Ester Linkage: The isopropyl ester provides a distinct diagnostic "septet-doublet" pattern in

¹H NMR and a unique carbonyl shift in

¹³C NMR.

Infrared Spectroscopy (FT-IR): Functional Group Validation

Objective: Rapid "Go/No-Go" decision based on functional group presence.

Methodology:

- Sample Prep: Neat oil on Diamond ATR crystal.
- Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

Interpretation Logic: The spectrum is dominated by the ester functionality and the fluorinated aromatic ring.

Frequency (cm ⁻¹)	Vibration Mode	Diagnostic Insight
1735 ± 5	C=O Stretch (Ester)	Primary Indicator. A shift <1700 suggests hydrolysis to acid; >1750 suggests strained ring or anhydride formation.
1220 & 1150	C-O-C Stretch	Characteristic "Asymmetric/Symmetric" ester doublet.
~1510 & 1600	C=C Aromatic Stretch	The 1510 band is often intensified by the polar F-substituent.
1100–1000	C-F Stretch	Strong, broad band. Confirms fluorine presence (distinguishes from chloro/bromo analogs).[1]
2980 / 2930	C-H Stretch (Alkyl)	Isopropyl methyls (asymmetric/symmetric).

Nuclear Magnetic Resonance (NMR): The Structural Fingerprint

Objective: Definitive structural elucidation and purity assessment.

Protocol:

- Solvent:

(Chloroform-d) is preferred to minimize solvent overlap in the aliphatic region.

- Concentration: ~10 mg in 0.6 mL solvent.

- Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

A.

H NMR Interpretation (400 MHz)

The proton spectrum is defined by the AA'BB' aromatic system and the Isopropyl pattern.

(ppm)	Multiplicity	Integration	Assignment	Mechanistic Explanation
6.95 – 7.05	Multiplet (AA'BB')	2H	Ar-H (Ortho to F)	Shielded by F's electron density (+R effect). Shows coupling (~8-9 Hz).
7.20 – 7.30	Multiplet (AA'BB')	2H	Ar-H (Meta to F)	Deshielded relative to ortho protons. Shows coupling (~5 Hz).
5.00	Septet (Hz)	1H	Isopropyl -CH-	Deshielded by ester oxygen. The septet arises from coupling to two equivalent groups (6H).
3.55	Singlet	2H	Benzylic	Isolated spin system. No adjacent protons on the carbonyl or quaternary aromatic carbon.
1.22	Doublet (Hz)	6H	Isopropyl	Coupled to the single methine proton.

B.

C NMR Interpretation (100 MHz)

The carbon spectrum is complicated by Carbon-Fluorine coupling (), which splits aromatic signals.

- C=O (Carbonyl): ~171.0 ppm (Singlet).
- C-4 (Aromatic C-F): ~162.0 ppm. Doublet (Hz).
- C-1 (Aromatic Quaternary): ~130.0 ppm. Doublet (Hz).
- C-2/6 (Meta to F): ~131.0 ppm. Doublet (Hz).
- C-3/5 (Ortho to F): ~115.3 ppm. Doublet (Hz).
- Isopropyl -CH-: ~68.5 ppm.
- Benzylic -CH₂-: ~40.5 ppm.
- Isopropyl -CH₃: ~21.8 ppm.

C.

F NMR Interpretation

- Signal: Single peak at -116.0 to -118.0 ppm (referenced to).

- Utility: Purity check. Additional peaks indicate defluorinated byproducts or regioisomers (e.g., meta-fluoro impurities).

Mass Spectrometry (MS): Fragmentation Logic

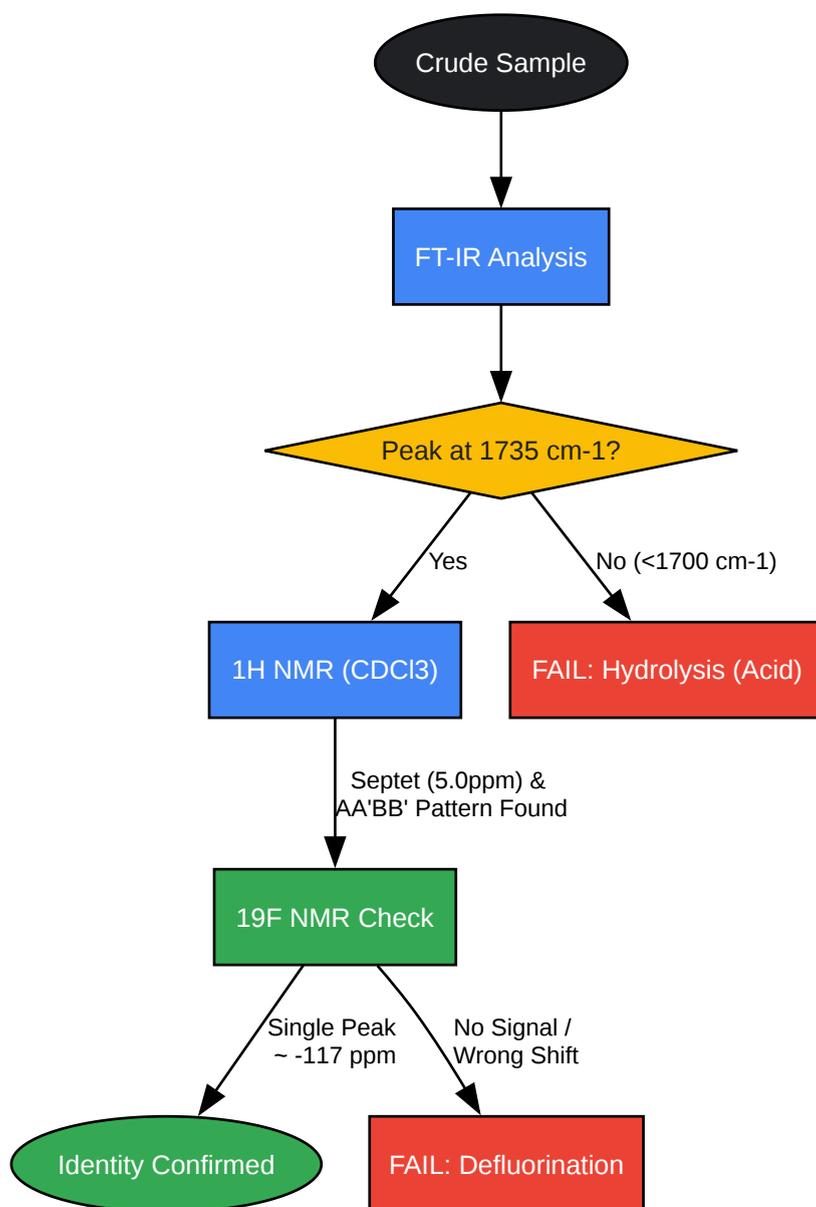
Objective: Confirmation of molecular weight and substructure connectivity. Technique: GC-MS (EI, 70 eV).

Fragmentation Pathway:

- Molecular Ion (): m/z 196. Usually weak/distinct.
- Base Peak: m/z 109 (4-Fluorobenzyl cation / Tropylium ion).
 - Mechanism:[2][3][4] Cleavage of the benzylic C-C bond is energetically favorable, releasing the stable aromatic carbocation.
- Diagnostic Fragment: m/z 137 ().
 - Mechanism:[2][3][4] Loss of the isopropoxy radical (). Confirms the isopropyl ester headgroup.
- Rearrangement: m/z 154 (4-Fluorophenylacetic acid).
 - Mechanism:[2][3][4] McLafferty-like rearrangement involving hydrogen transfer from the isopropyl group and elimination of propene (, 42 Da).

Integrated Verification Workflow

The following diagram illustrates the decision logic for confirming the compound's structure.



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Caption: Logical decision tree for validating **Isopropyl 4-fluorophenylacetate**, prioritizing functional group check (IR) followed by structural connectivity (NMR).

References

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